2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
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Description
2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N4O3, with a molecular weight of 462.56 g/mol. The structure includes a piperazine moiety linked to a benzo[d][1,3]dioxole and a pyridazinone core, which are critical for its biological activity.
1. Receptor Interaction
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity at these sites, which could lead to anxiolytic or antipsychotic effects.
2. Cytotoxic Activity
Studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of benzodiazepines have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests that the compound may also possess anticancer properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:
These results indicate promising anticancer activity, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of similar pyridazinone derivatives showed that modifications at specific positions significantly enhanced their cytotoxic profiles against tumor cell lines. The introduction of substituents that increase lipophilicity often resulted in improved binding affinity to cancer cell targets .
Case Study 2: Neuropharmacological Effects
Another case study explored the neuropharmacological effects of piperazine derivatives in animal models. The results indicated that these compounds could reduce anxiety-like behaviors in rodents, suggesting a potential application in treating anxiety disorders .
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20-6-4-17(16-2-3-16)22-25(20)13-21(27)24-9-7-23(8-10-24)12-15-1-5-18-19(11-15)29-14-28-18/h1,4-6,11,16H,2-3,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIZCPQPLJMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.